molecular formula C18H19N B14137191 5-tert-butyl-2-phenyl-1H-indole

5-tert-butyl-2-phenyl-1H-indole

Cat. No.: B14137191
M. Wt: 249.3 g/mol
InChI Key: PJNYDTQYAWLEDE-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-phenyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of the tert-butyl and phenyl groups in this compound enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-phenyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

In industrial settings, the production of 5-(tert-Butyl)-2-phenyl-1H-indole may involve continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.

Major Products Formed

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

5-(tert-Butyl)-2-phenyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the tert-butyl group, making it less sterically hindered and potentially less stable.

    5-Methyl-2-phenylindole: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and stability.

    5-(tert-Butyl)-1H-indole: Similar structure but lacks the phenyl group, affecting its overall properties and applications.

Uniqueness

5-(tert-Butyl)-2-phenyl-1H-indole is unique due to the presence of both the tert-butyl and phenyl groups, which confer enhanced stability and reactivity. This makes it a valuable compound for various synthetic and industrial applications, as well as for scientific research.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

5-tert-butyl-2-phenyl-1H-indole

InChI

InChI=1S/C18H19N/c1-18(2,3)15-9-10-16-14(11-15)12-17(19-16)13-7-5-4-6-8-13/h4-12,19H,1-3H3

InChI Key

PJNYDTQYAWLEDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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